molecular formula C10H8N2O B1254982 Quinoline-3-carboxamide CAS No. 6480-67-7

Quinoline-3-carboxamide

Cat. No. B1254982
Key on ui cas rn: 6480-67-7
M. Wt: 172.18 g/mol
InChI Key: BLTDCIWCFCUQCB-UHFFFAOYSA-N
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Patent
US05691366

Procedure details

To a mixture of 3-quinolinecarboxylic acid (3.32 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (3.37 g), N-hydroxybenzotriazole (2.6 g) and dichloromethane (50 ml) at 0° C. was added triethylamine (2.3 ml). After 15 minutes, a solution of 4-ethyl-2,4-hexadien-1-ylamine (2.0 g) in dichloromethane (10 ml) was added dropwise to the solution over a period of 10 minutes. The mixture was stirred at 0° C. for 30 minutes and then at room temperature overnight. The reaction mixture was diluted with aqueous sodium hydrogen carbonate. The separated organic phase was washed with water and brine, dried over anhydrous magnesium sulfate, and evaporated in vacuo. The residue was chromatographed on silica gel (1% methanol-chloroform) to give N-[(2E,4E)- and (2Z,4E)-4-ethyl-2,4-hexadien-1-yl]-3-quinoline-carboxamide (3.18 g) as an oil.
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
4-ethyl-2,4-hexadien-1-ylamine
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]([OH:13])=O)[CH:2]=1.Cl.C([N:17]=C=NCCCN(C)C)C.ON1C2C=CC=CC=2N=N1.C(C(=CC)C=CCN)C>ClCCl.C(=O)([O-])O.[Na+].C(N(CC)CC)C>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]([NH2:17])=[O:13])[CH:2]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
3.32 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
3.37 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
2.6 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
4-ethyl-2,4-hexadien-1-ylamine
Quantity
2 g
Type
reactant
Smiles
C(C)C(C=CCN)=CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
2.3 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The separated organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (1% methanol-chloroform)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.18 g
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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